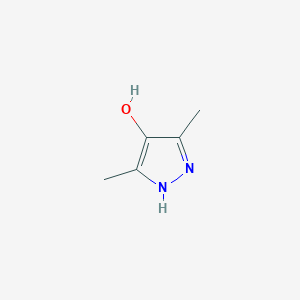
3,5-dimethyl-1H-pyrazol-4-ol
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazol-4-ol is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of 3,5-dimethyl-1H-pyrazol-4-ol involves the condensation of acetylacetone and hydrazine . The reaction can be represented as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2O . This compound has found use as a blocking agent for isocyanates .
Molecular Structure Analysis
The molecular formula of 3,5-dimethyl-1H-pyrazol-4-ol is C5H8N2O . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazol-4-ol is involved in various chemical reactions. For instance, it has been used as a blocking agent for isocyanates . Other studies have reported its use in the synthesis of bipyrazolic-type organic compounds .
Physical And Chemical Properties Analysis
3,5-Dimethyl-1H-pyrazol-4-ol is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “3,5-dimethyl-1H-pyrazol-4-ol”, focusing on unique applications:
Suzuki Coupling
This compound is used as a reagent in Suzuki Coupling , which is a significant type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .
Copper-Catalyzed Azidation
It serves as a reagent for copper-catalyzed azidation , a process important for introducing azide groups into molecules, which can be further utilized in various chemical transformations .
Antitumor and Radioprotectant Agents
Derivatives of this compound have been used in the preparation of selective quinazolinyl-phenol inhibitors, which show potential as antitumor agents and radioprotectants .
Cathepsin Inhibitors
The compound has been involved in the stereoselective synthesis of selective Cathepsin inhibitors , which are important in the treatment of diseases like osteoporosis and cancer .
Cytotoxic Activity
Some derivatives exhibit significant cytotoxic activity , making them candidates for cancer treatment by inhibiting cell growth or inducing cell death .
Imine Bond Formation
It has been used in studies related to imine bond formation , which is a fundamental reaction in organic synthesis for constructing nitrogen-containing compounds .
Synthesis of N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
The compound is involved in the synthesis of N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine , which could have applications in materials science or as an intermediate in organic synthesis .
Development of New Heterocycles
Efforts have been made to produce new heterocycles using derivatives of this compound, which could lead to applications in pharmaceuticals and materials science .
Mécanisme D'action
Target of Action
3,5-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
A molecular simulation study has shown that it has a desirable fitting pattern in theLmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that the compound inhibits the activity ofammonia monooxygenase enzyme (AMO) , which is involved in the first step of NH4+ oxidation . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3,5-dimethyl-1H-pyrazol-4-ol may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the action of 3,5-dimethyl-1H-pyrazol-4-ol is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . In vitro, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing/eye protection/face protection and to wash face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
Future research on 3,5-dimethyl-1H-pyrazol-4-ol could focus on its potential applications in various fields. For instance, it could be used in the synthesis of new bipyrazolic-type organic compounds . Additionally, given its wide range of biological activities, further studies could explore its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUDADWQSSNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394268 | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrazol-4-ol | |
CAS RN |
2820-38-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-4-HYDROXYPYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



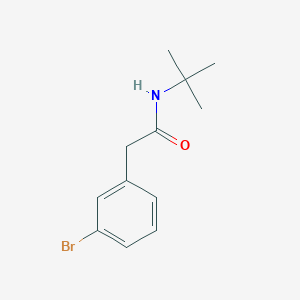

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)
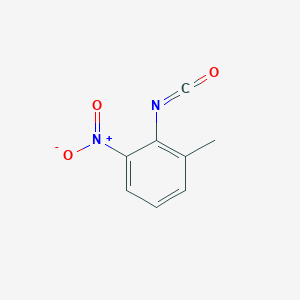

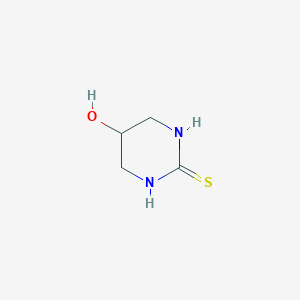



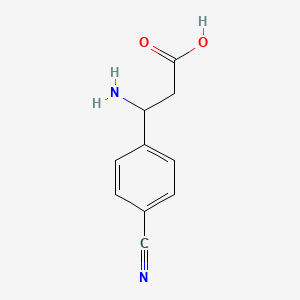

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)